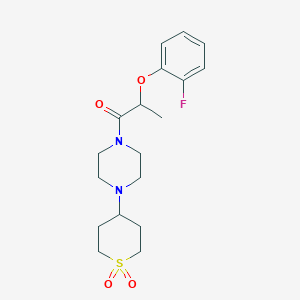
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one is a useful research compound. Its molecular formula is C18H25FN2O4S and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Heterocyclic compounds, such as those related to the specified chemical, have been explored for their potential anti-cancer activities. For instance, a study by Lv et al. (2019) synthesized a compound using similar structural components and evaluated its in vitro anticancer activities against human bone cancer cell lines. Such research demonstrates the potential of these compounds in developing new cancer treatments.
Antimicrobial Activity
Research by Mishra and Chundawat (2019) synthesized derivatives of piperazine, which showed potent activity against various bacterial strains, indicating the potential of these compounds in antimicrobial therapies.
Antimalarial Properties
Compounds with piperazine and thiopyran structures have been studied for their antiplasmodial activity. Mendoza et al. (2011) found that certain aryl piperazine derivatives inhibited the growth of the Plasmodium falciparum chloroquine-resistant strain, suggesting their use as potential antimalarial agents.
Antiallergy Potential
A study by Walsh et al. (1990) explored derivatives of piperazine for their antiallergy activity, indicating the relevance of these compounds in developing new treatments for allergies.
Serotonergic Function Modulation
Research into compounds similar to the specified chemical has also looked at their effects on serotonergic function, which is crucial in the treatment of depression. Romero et al. (2003) examined the effects of a serotonin reuptake inhibitor and 5-HT1A receptor agonist on rat brain, offering insights into the development of antidepressant drugs.
Antianxiety Properties
Compounds with piperazine structures have been evaluated for their antianxiety properties, as shown in the study by Kikumoto et al. (1983). Such research is vital for advancing treatments in mental health.
Inhibitors of Phosphodiesterase
Baker et al. (1995) synthesized fluorobenzene derivatives that act as phosphodiesterase inhibitors, important in heart therapy. The structural similarity to the specified chemical underscores its potential in cardiovascular drug development.
Propriétés
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4S/c1-14(25-17-5-3-2-4-16(17)19)18(22)21-10-8-20(9-11-21)15-6-12-26(23,24)13-7-15/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPARNORBSRRRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B2711749.png)
![5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711751.png)
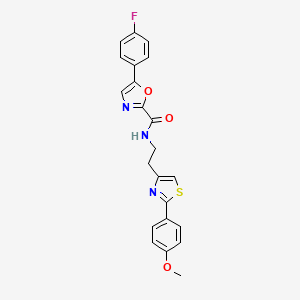
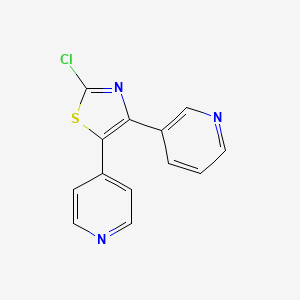
![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)
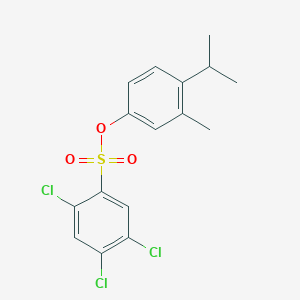
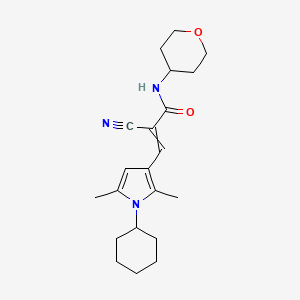
![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)
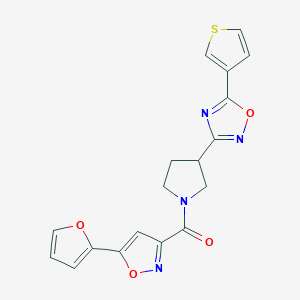
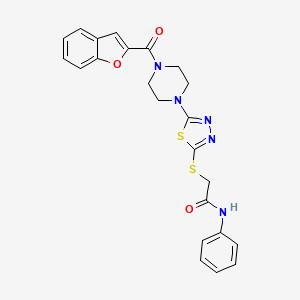
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine](/img/structure/B2711769.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2711770.png)
